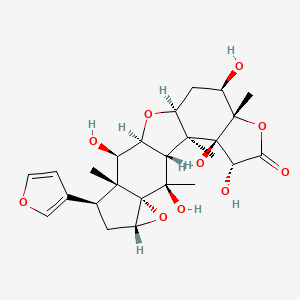

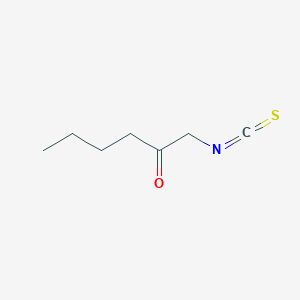

![molecular formula C25H22KN7O3S B1262195 2-[[3-[[2'-(1H-Tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl]-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]carbamoyl]-1-cyclopentene-1-carboxylic acid potassium salt](/img/structure/B1262195.png)

2-[[3-[[2'-(1H-Tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl]-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]carbamoyl]-1-cyclopentene-1-carboxylic acid potassium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

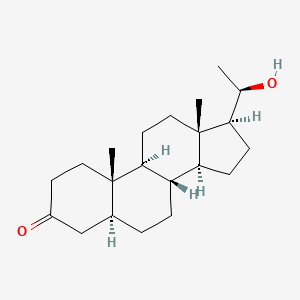

KRH-594 is a novel nonpeptide angiotensin II receptor antagonist. It is known for its high specificity towards angiotensin II type 1 receptors, making it a potent blocker. This compound has been studied for its potential therapeutic applications, particularly in the treatment of hypertension and related cardiovascular diseases .

Preparation Methods

The synthesis of KRH-594 involves several steps, including the formation of a biphenyl-tetrazole or biphenyl-carboxylic acid scaffoldThe reaction conditions often include the use of specific reagents and catalysts to achieve the desired chemical transformations .

Chemical Reactions Analysis

KRH-594 undergoes various chemical reactions, including binding to angiotensin II type 1 receptors. The binding properties of KRH-594 have been studied extensively, showing that it binds potently to these receptors in an insurmountable manner. The compound also exhibits high specificity towards angiotensin II type 1 receptors, with minimal binding to other receptor types .

Scientific Research Applications

KRH-594 has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of hypertension, diabetic nephropathy, and hyperlipidemia. In animal studies, KRH-594 has been shown to reduce systolic blood pressure, albuminuria, and proteinuria in diabetic spontaneously hypertensive rats. Additionally, it has been investigated for its effects on various molecular targets and pathways involved in cardiovascular diseases .

Mechanism of Action

KRH-594 exerts its effects by selectively binding to angiotensin II type 1 receptors. This binding inhibits the action of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance. By blocking the effects of angiotensin II, KRH-594 helps to reduce blood pressure and alleviate the symptoms of hypertension. The compound also affects various molecular pathways involved in cardiovascular diseases, including the regulation of extracellular matrix-related genes and platelet-derived growth factor-receptor β (PDGF-Rβ) levels .

Comparison with Similar Compounds

KRH-594 is unique in its high specificity towards angiotensin II type 1 receptors. Similar compounds include losartan, irbesartan, olmesartan, candesartan, tasosartan, and telmisartan. These compounds also act as angiotensin II receptor antagonists but may differ in their binding affinities, specificities, and therapeutic effects. KRH-594 has been shown to have a higher specificity towards angiotensin II type 1 receptors compared to some of these other compounds .

Properties

Molecular Formula |

C25H22KN7O3S |

|---|---|

Molecular Weight |

539.7 g/mol |

IUPAC Name |

potassium;2-[[5-ethyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3,4-thiadiazol-2-ylidene]carbamoyl]cyclopentene-1-carboxylate |

InChI |

InChI=1S/C25H23N7O3S.K/c1-2-21-29-32(25(36-21)26-23(33)19-8-5-9-20(19)24(34)35)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-30-31-28-22;/h3-4,6-7,10-13H,2,5,8-9,14H2,1H3,(H,34,35)(H,27,28,30,31);/q;+1/p-1 |

InChI Key |

IYBVDYGNSNOZHQ-UHFFFAOYSA-M |

Canonical SMILES |

CCC1=NN(C(=NC(=O)C2=C(CCC2)C(=O)[O-])S1)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.[K+] |

Synonyms |

dipotassium 2-((5-ethyl-3-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl-1,3,4-thiadiazolin-2-ylidene)aminocarbonyl)-1-cyclopentenecarboxylate KRH 594 KRH-594 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-N-[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide;hydrochloride](/img/structure/B1262114.png)

![(E)-3-(4-hydroxyphenyl)-1-[2-hydroxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B1262115.png)

![methyl 2-[2-[[(11Z)-37-[1-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxyethyl]-11-ethylidene-62-hydroxy-18-(2-hydroxybutan-2-yl)-8,31-bis(1-hydroxyethyl)-54-(hydroxymethyl)-26-methyl-40,43,46-trimethylidene-52-methylsulfanyl-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,59-tetrathia-7,10,17,24,36,39,42,45,48,53,55,61,64,65,66,67-hexadecazadecacyclo[23.23.12.329,35.12,5.112,15.119,22.157,60.01,56.051,55.032,63]heptahexaconta-2(67),4,12(66),19(65),21,29(64),30,32(63),33,52,57,60-dodecaene-54-carbonyl]amino]prop-2-enoylamino]prop-2-enoate](/img/structure/B1262129.png)

![(4'Z,10Z,14Z,16Z)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1262133.png)